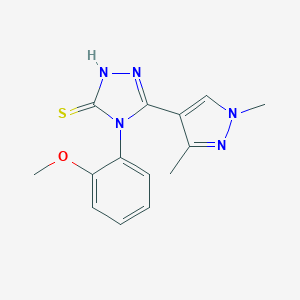
3-(1,3-dimethyl-4-pyrazolyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dimethyl-4-pyrazolyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties : The compound is part of a group of pyrazole and 1,2,4-triazole derivatives, known for their significant pharmacological potential. Studies have focused on the synthesis and properties of these compounds, including 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, exploring their chemical transformations and potential biological activities, especially antifungal properties (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities : Some studies have synthesized and tested similar compounds, like 4-substituted benzylidene amino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H- 1,2,4-triazole-3-thione, for their antimicrobial activities against various microorganisms, with many showing significant antibacterial activity against Gram-positive bacteria (Dogan, Büyüktimkin, Rollas, Yemni, & Çevikbaş, 1997).
Pharmaceutical Development : The development of new, low-toxic, and highly efficient medicines based on derivatives of 1,2,4-triazole-3-thione, including compounds with methoxyphenyl and trimethoxyphenyl radicals, is a focus area. These compounds have been investigated for their antimicrobial activity, demonstrating that the introduction of a methoxyphenyl radical can significantly enhance antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Molecular Structure Analysis : Research on the molecular structure, such as studying the
pincerconformation of related compounds, contributes to a deeper understanding of their potential applications. For instance, a study on 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione explored its structural aspects and intermolecular interactions (Mague, Mohamed, Akkurt, Marzouk, Hawaiz, & Abdel-Rahman, 2017).Antifungal Drug Development : The synthesis of Schiff bases related to 1,2,4-triazole-3-thione has been investigated for developing new antifungal compounds. These studies include characterizations and biological activity assessments, providing valuable insights into their potential as antifungal agents (Wu, Zhang, Qi, Ren, & Ma, 2019).
Corrosion Inhibition : Research has also been conducted on compounds like 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) for their corrosion inhibition properties, particularly in the context of protecting mild steel in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Eigenschaften
Molekularformel |
C14H15N5OS |
|---|---|
Molekulargewicht |
301.37g/mol |
IUPAC-Name |
3-(1,3-dimethylpyrazol-4-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-10(8-18(2)17-9)13-15-16-14(21)19(13)11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H,16,21) |
InChI-Schlüssel |
GFKNQTAYZDYWHT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B454672.png)
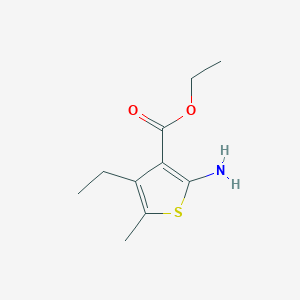
![2,6-Bis[(5-bromo-2-thienyl)methylene]cyclohexanone](/img/structure/B454674.png)

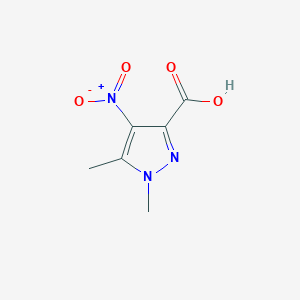
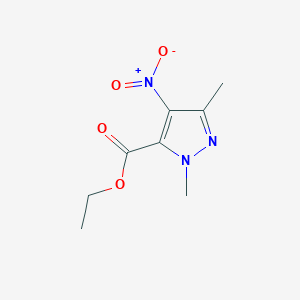

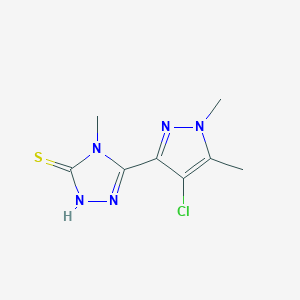
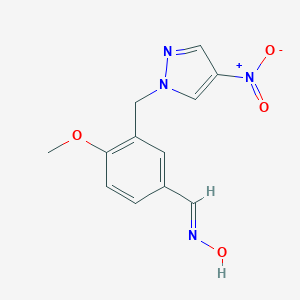
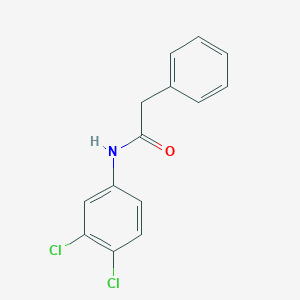
![5-[(2-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B454687.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromobenzamide](/img/structure/B454688.png)
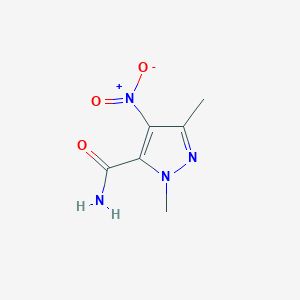
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454696.png)